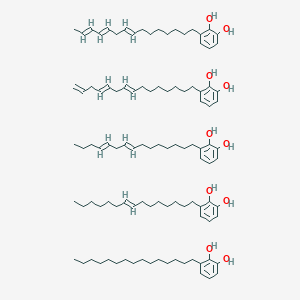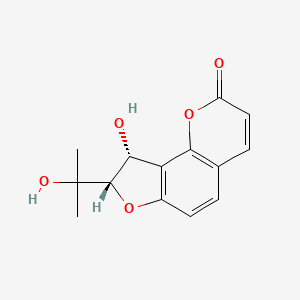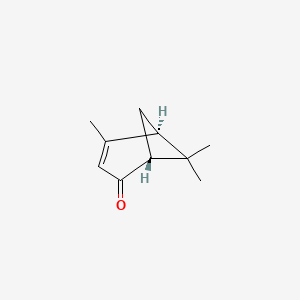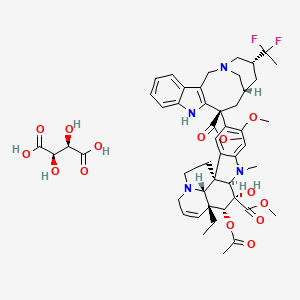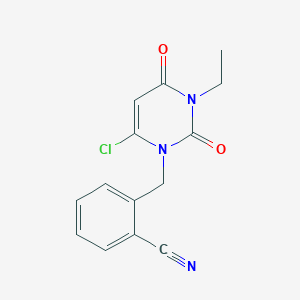
2-((6-Chloro-3-ethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
説明
2-((6-Chloro-3-ethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, or CEMB, is an organic compound with a variety of applications in scientific research. It is a derivative of benzonitrile, a common organic compound used in a variety of chemical reactions. CEMB is known for its stability and has been used in a wide range of scientific research applications.
科学的研究の応用
Synthesis and Structural Studies
Uracil derivatives, closely related to the chemical compound , have been synthesized and structurally analyzed. These studies focus on their crystal structures and spectroscopic properties. For example, Wuqiang Liu et al. (2014) synthesized three uracil derivatives and examined them through X-ray crystallography, FT-IR, and NMR spectroscopy, providing insights into their molecular structures (Liu et al., 2014).
Interaction with DNA
Studies on uracil derivatives similar to the compound have shown their interaction with DNA. Ting Yao et al. (2013) reported that the UV spectra of synthesized uracil derivatives indicated electrostatic interactions with DNA. This insight is crucial for understanding the biological activity of such compounds (Yao et al., 2013).
Antitumor Activities
Research has been conducted on the antitumor properties of related compounds. Xiong Jing (2011) synthesized derivatives that showed selective anti-tumor activities, indicating the potential of these compounds in cancer research (Jing, 2011).
Antioxidant Activity
Some derivatives have been evaluated for their antioxidant activities. S. George et al. (2010) synthesized compounds and screened them for antioxidant activity, underscoring the potential of these compounds in oxidative stress-related applications (George et al., 2010).
Electrochemical and Spectroscopic Properties
Novel compounds with a similar structure have been analyzed for their electrochemical and spectroscopic properties. S. Asaftei et al. (2011) synthesized compounds linked covalently via a spacer to a redox-active group, providing insights into their electrochemical behavior (Asaftei et al., 2011).
Enzyme Inhibition and Drug Design
These compounds have been explored for their roles in enzyme inhibition and potential drug design. F. Ruiz et al. (2015) identified compounds targeting human enzymes related to diabetes, inflammatory disorders, and cancer, revealing the importance of these derivatives in medicinal chemistry (Ruiz et al., 2015).
Antimicrobial Activity
Studies have also focused on the antimicrobial properties of similar compounds. Mahesh K. Kumar et al. (2022) synthesized compounds and screened them for antibacterial and antifungal activity, demonstrating their potential in combating microbial infections (Kumar et al., 2022).
Molecular Docking Studies
Molecular docking studies have been conducted to predict the affinity of related compounds with specific proteins. M. R. Holam et al. (2022) performed molecular docking studies to assess the interaction of synthesized compounds with CDK4 protein, important for understanding their biological activity (Holam et al., 2022).
Synthesis and Pharmacological Screening
The synthesis and pharmacological properties of related compounds have been explored. B. Dey et al. (2022) synthesized derivatives and evaluated them for antimicrobial and antioxidant properties, highlighting their potential in pharmacological applications (Dey et al., 2022).
特性
IUPAC Name |
2-[(6-chloro-3-ethyl-2,4-dioxopyrimidin-1-yl)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c1-2-17-13(19)7-12(15)18(14(17)20)9-11-6-4-3-5-10(11)8-16/h3-7H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHHKMKGYKDSCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-Chloro-3-ethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



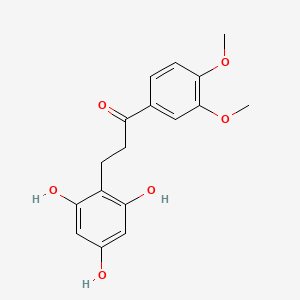

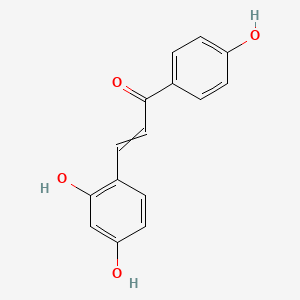
![3-(Benzo[d][1,3]dioxol-5-yl)-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B600759.png)
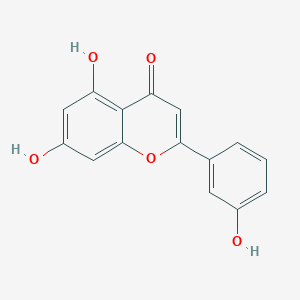
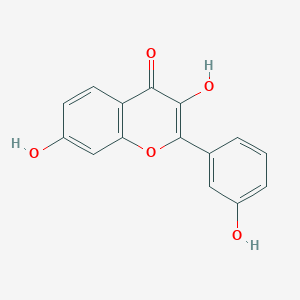
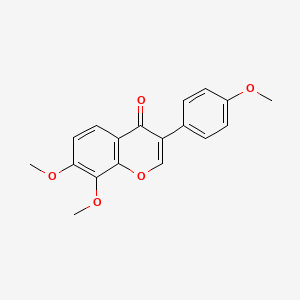

![(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B600769.png)
